molecular formula C10H17NO3 B1420125 2-Methylpropyl 4-oxopiperidine-1-carboxylate CAS No. 30036-19-2

2-Methylpropyl 4-oxopiperidine-1-carboxylate

Cat. No. B1420125
CAS RN: 30036-19-2
M. Wt: 199.25 g/mol
InChI Key: ATSQKZXJCIRCEI-UHFFFAOYSA-N
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Description

“2-Methylpropyl 4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Methylpropyl 4-oxopiperidine-1-carboxylate” can be represented by the SMILES string O=C(OCC(C)C)N(CC1)CCC1=O . The compound has a molecular weight of 199.25 .


Physical And Chemical Properties Analysis

“2-Methylpropyl 4-oxopiperidine-1-carboxylate” is a solid compound . It has a molecular weight of 199.25 .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • Synthesis Process and Efficiency : 2-Methylpropyl 4-oxopiperidine-1-carboxylate is an important intermediate in chemical synthesis. An efficient approach for its synthesis involves a series of steps starting from 4-methylpyridinium, which results in high yields and is suitable for industrial scale-up (Chen Xin-zhi, 2011).
  • Biological Applications : The compound has been studied in the context of Penicillium chrysogenum fermentations, particularly in relation to penicillin G biosynthesis. It accumulates during the fermentation process and has implications in penicillin production (W. Kurz↦kowski et al., 1990).

Enantioselective Synthesis

  • Chiral Compound Preparation : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate is investigated for preparing biologically active compounds. This method is noted for its moderate enantioselectivity and usefulness in preparing chiral 3-benzylpiperidine backbones (Yaomin Wang et al., 2018).

Structural and Stereochemical Studies

  • Structural Analysis : Detailed structural studies of related compounds, such as methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate, have been conducted. These studies include analysis of keto-enol tautomerism and configurational isomerism, which are crucial for understanding the chemical behavior of these compounds (M. J. Fernández et al., 1993).

Pharmaceutical Synthesis Applications

  • Pharmaceutical Intermediates : The synthesis process for tert-butyl 4-oxopiperidine-1-carboxylate is important in developing novel protein tyrosine kinase Jak3 inhibitors, which have pharmaceutical applications (A. I. Moskalenko et al., 2014).
  • Complex Molecule Synthesis : For synthesizing complex molecules like spirofuranopyrimidine–piperidines, the addition of isopropyl 4-oxopiperidine-1-carboxylate to a pyrimidine dianion is a key step. This process leads to novel heterocyclic templates (Etzer Darout et al., 2012).

Safety And Hazards

“2-Methylpropyl 4-oxopiperidine-1-carboxylate” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It has hazard statements H302 - H319 and precautionary statements P305 + P351 + P338 .

properties

IUPAC Name

2-methylpropyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(2)7-14-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSQKZXJCIRCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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